
1,1-Difluoroacetone
Overview
Description
1,1-Difluoroacetone (C₃H₄F₂O) is a fluorinated derivative of acetone, where two hydrogen atoms on the carbonyl-adjacent carbon are replaced by fluorine. This substitution imparts unique electronic and steric properties, making it a versatile intermediate in organic synthesis, agrochemicals, and materials science. Its molecular weight is 94.06 g/mol, with a boiling point of 46.5–46.7°C, density of 1.088–1.164 g/cm³, and refractive index of 1.328 . Industrially, it is synthesized via hydrolysis of 4,4-difluoroacetoacetic acid esters or fluorination of halogenated precursors, achieving yields >90% under optimized conditions .
Preparation Methods
Industrial Synthesis via Bromination-Fluorination-Hydrolysis Sequence
Overview
A prominent industrial method for preparing 1,1-difluoroacetone involves a three-step sequence starting from ethyl acetoacetate:
- Bromination to form ethyl 2,2-dibromoacetate
- Fluorine-bromine exchange to yield ethyl 2,2-difluoroacetate
- Hydrolysis and decarboxylation to produce this compound
This method is notable for its economic efficiency, scalability, and relatively mild reaction conditions, making it suitable for large-scale production of this compound, especially for use in fluoropyrazole fungicides.
Reaction Conditions and Equipment
- Bromination: Conducted in n-heptanol solvent using potassium bromide and Oxone® (potassium peroxymonosulfate) as the brominating system. The reaction is performed in tubular reactors at temperatures above 60°C and atmospheric pressure, with 2.2 equivalents of brominating reagent.
- Fluorination: The brominated intermediate undergoes fluorine-bromine exchange with potassium fluoride at 150°C, also in tubular reactors, using 2.2 equivalents of fluorinating agent.
- Hydrolysis and Decarboxylation: The difluoroacetate is hydrolyzed using 50% sulfuric acid at 90°C in standard reactors, yielding crude this compound with a gas chromatographic purity of 99.6% and an overall yield of 91.25%.
Advantages
- High purity and yield
- Cost-effective reagents and conditions
- Use of corrosion-resistant materials (316L stainless steel, SiC) in reactors
- Environmentally safer compared to methods involving hazardous fluorinating agents
Summary Table of Industrial Process Parameters
Step | Reagents/Conditions | Reactor Type | Temperature (°C) | Pressure | Yield (%) | Purity (GC %) |
---|---|---|---|---|---|---|
Bromination | KBr, Oxone, n-heptanol, 2.2 equiv | Tubular reactors | >60 | Atmospheric | - | - |
Fluorination | KF, 2.2 equiv | Tubular reactors | 150 | Atmospheric | - | - |
Hydrolysis/Decarb. | 50% H2SO4 | Standard reactors | 90 | Atmospheric | 91.25 | 99.60 |
Reference
This method and its detailed parameters were reported in a 2023 study focusing on industrial production of this compound for fungicide synthesis, highlighting its economic and environmental benefits.
Grignard Reaction-Based Synthesis
Overview
Another synthetic route involves the use of Grignard reagents reacting with fluorinated precursors such as 3,3-dichloro-1,1,1-trifluoropropan-2-one, ethyl difluoroacetate, or 1,1-dichloroacetate. This method typically proceeds via nucleophilic addition of the Grignard reagent to the carbonyl group, followed by workup to yield this compound.
Reaction Conditions
- The reaction is carried out in a closed system at elevated temperatures (~180°C).
- Requires specialized equipment resistant to corrosion and capable of handling reactive intermediates.
- The Grignard reagent is highly reactive and sensitive to moisture, necessitating rigorous anhydrous conditions.
Summary Table of Grignard Method
Parameter | Details |
---|---|
Starting materials | 3,3-Dichloro-1,1,1-trifluoropropan-2-one, ethyl difluoroacetate, 1,1-dichloroacetate |
Temperature | ~180°C |
Equipment | Closed system, corrosion-resistant |
Safety | High risk due to reactive reagents |
Industrial feasibility | Limited due to cost and safety |
Reference
This method is described in comparative studies highlighting its limitations relative to simpler catalytic methods.
Acid-Catalyzed Synthesis Using Simple Catalysts
Overview
A simpler and more cost-effective approach involves acid-catalyzed reactions using catalysts such as sulfuric acid, ammonium sulfate, or phosphoric acid. Starting from similar fluorinated precursors, the reaction proceeds under moderate temperature and pressure to yield this compound.
Reaction Conditions
- Catalysts: Sulfuric acid (50%), ammonium sulfate, or phosphoric acid
- Temperature: Moderate, typically below 100°C
- Pressure: Atmospheric or slightly elevated
- Reaction time: Shorter than Grignard method
Advantages and Disadvantages
- Advantages: Faster, less expensive, and simpler equipment requirements compared to Grignard reaction.
- Disadvantages: Slightly lower product purity due to catalyst residues; requires careful management of corrosive waste gases.
Summary Table of Acid-Catalyzed Method
Parameter | Details |
---|---|
Catalysts | H2SO4, (NH4)2SO4, H3PO4 |
Temperature | <100°C |
Pressure | Atmospheric |
Product purity | Slightly lower than Grignard method |
Waste management | Requires handling of corrosive gases |
Reference
This method is discussed as an alternative to the Grignard reaction, offering a balance between cost and efficiency.
Fluorination of Acetone Using Fluorinating Agents
Overview
A classical laboratory method involves direct fluorination of acetone using fluorinating agents such as sulfur tetrafluoride (SF4) or diethylaminosulfur trifluoride (DAST). These reagents introduce fluorine atoms selectively at the 1,1-position of acetone.
Reaction Conditions
- Controlled temperature and reaction time to avoid over-fluorination or decomposition.
- Typically performed in specialized glassware under anhydrous conditions.
Summary Table of Fluorination Method
Parameter | Details |
---|---|
Fluorinating agents | SF4, DAST |
Temperature | Controlled, typically low to moderate |
Scale | Laboratory scale |
Safety | Toxic and corrosive reagents |
Reference
This method is commonly cited in research and small-scale synthesis contexts.
Comparative Summary of Preparation Methods
Method | Starting Materials | Key Reagents/Catalysts | Temperature (°C) | Yield (%) | Purity (%) | Industrial Feasibility | Safety & Environmental Notes |
---|---|---|---|---|---|---|---|
Bromination-Fluorination-Hydrolysis | Ethyl acetoacetate | KBr, Oxone, KF, H2SO4 | 60-150 | ~91 | 99.6 | High | Uses corrosion-resistant reactors; eco-friendly |
Grignard Reaction | Fluorinated ketones/esters | Grignard reagent | ~180 | High | High | Low | High safety risk; costly waste treatment |
Acid-Catalyzed Reaction | Fluorinated precursors | H2SO4, (NH4)2SO4, H3PO4 | <100 | Moderate | Moderate | Moderate | Corrosive waste gases; simpler equipment |
Direct Fluorination | Acetone | SF4, DAST | Controlled | Variable | High | Low | Toxic reagents; lab scale only |
Chemical Reactions Analysis
Types of Reactions
1,1-Difluoroacetone undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form difluoroacetic acid.
Reduction: Reduction reactions can yield difluoroalcohols.
Substitution: The fluorine atoms can be substituted with other nucleophiles, leading to a variety of derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are used.
Substitution: Nucleophiles like amines, thiols, and halides can react with this compound under appropriate conditions.
Major Products
Oxidation: Difluoroacetic acid.
Reduction: Difluoroalcohols.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
Chemical Synthesis
1,1-Difluoroacetone serves as a crucial building block in organic synthesis. Its unique fluorinated structure allows for the creation of more complex fluorinated compounds, which are valuable in pharmaceuticals and agrochemicals. The compound is involved in various reactions, including:
- Oxidation : Producing difluoroacetic acid.
- Reduction : Leading to difluoroalcohols.
- Substitution : Yielding various substituted derivatives depending on the nucleophile used .
Biological Applications
In biological research, this compound is utilized as a probe to study enzyme mechanisms and metabolic pathways involving fluorinated substrates. Its fluorinated nature enhances the stability and reactivity of metabolites, making it an essential tool in metabolic studies .
Pharmaceutical Applications
The pharmaceutical industry has recognized this compound for its potential in developing active pharmaceutical ingredients (APIs). Notably, it plays a role in synthesizing various fungicides and anti-inflammatory drugs. Some specific applications include:
- Fungicides : It is integral to synthesizing compounds like fluopyrazole succinate dehydrogenase inhibitors.
- Anti-inflammatory drugs : Used in the production of modulators targeting interleukin-17 and inhibitors of hematopoietic prostaglandin D synthase .
Industrial Uses
The compound is also employed in the production of specialty chemicals and materials due to its unique properties imparted by fluorine atoms. Industries utilize this compound for:
- Chemical Manufacturing : As an intermediate in synthesizing various chemicals.
- Laboratory Research : Used extensively in experimental setups for developing new chemical processes or products .
Case Study 1: Synthesis of Fungicides
Recent studies have highlighted the role of this compound in developing new fungicides. For instance, research by Lin et al. demonstrated that modifying existing fungicide structures with difluoroacetone improved their efficacy against resistant fungal strains. This study illustrates how this compound can enhance agricultural productivity through better pest control measures .
Case Study 2: Pharmaceutical Development
A notable application of this compound was reported in the synthesis of a new class of anti-inflammatory drugs targeting mTORC1 pathways. The incorporation of difluoroacetone into drug formulations has shown promising results in preclinical trials, indicating enhanced therapeutic effects compared to traditional compounds .
Data Table: Summary of Applications
Application Area | Specific Uses | Example Compounds/Processes |
---|---|---|
Chemical Synthesis | Building block for fluorinated compounds | Difluoroacetic acid synthesis |
Biological Research | Probe for enzyme mechanisms | Metabolic pathway studies |
Pharmaceutical Industry | Synthesis of APIs and fungicides | Fluopyrazole derivatives |
Industrial Applications | Intermediate for specialty chemicals | Production of agrochemicals |
Mechanism of Action
The mechanism of action of 1,1-difluoroacetone involves its reactivity due to the electron-withdrawing effects of the fluorine atoms. This makes the carbonyl carbon more electrophilic, facilitating nucleophilic attack. The compound can interact with various molecular targets, including enzymes and proteins, altering their activity and function.
Comparison with Similar Compounds
Physical and Chemical Properties
Compound | Boiling Point (°C) | Density (g/cm³) | Refractive Index | Molecular Weight (g/mol) | Key Functional Groups |
---|---|---|---|---|---|
1,1-Difluoroacetone | 46.5–46.7 | 1.088–1.164 | 1.328 | 94.06 | CF₂CO |
Acetone | 56.05 | 0.784 | 1.359 | 58.08 | CO |
1,1,1-Trifluoroacetone | 22–24 | 1.268 | 1.300 | 112.03 | CF₃CO |
Hexafluoroacetone | -27.4 | 1.653 | 1.277 | 166.02 | (CF₃)₂CO |
Key Observations :
- Boiling Point : Fluorination reduces boiling points due to weaker intermolecular forces (e.g., this compound vs. acetone: 46.5°C vs. 56°C) .
- Density : Fluorinated compounds exhibit higher densities due to fluorine's atomic mass (e.g., this compound: ~1.1 g/cm³ vs. acetone: 0.784 g/cm³) .
- Reactivity: The electron-withdrawing fluorine atoms increase carbonyl electrophilicity, enhancing reactivity in nucleophilic additions (e.g., oxazoline formation in ) compared to non-fluorinated ketones .
Reactivity in Organic Transformations
- Nucleophilic Additions: this compound: Reacts with methyl α-isocyanoacetate to form oxazolines with 87:13 diastereoselectivity, attributed to fluorine's steric and electronic effects . Acetone: Lower electrophilicity results in slower reaction rates and reduced selectivity in similar reactions .
- Condensation Reactions :
- This compound forms Schiff bases with anilines (e.g., N-(1,1-Difluoropropan-2-ylidene)aniline in 96% yield), whereas acetone requires harsher conditions for comparable yields .
Biological Activity
1,1-Difluoroacetone (DFA) is a fluorinated organic compound with the molecular formula CHFO. It is characterized by the presence of two fluorine atoms on the first carbon of the acetone structure, which significantly influences its chemical properties and reactivity. This compound is primarily utilized in chemical synthesis and research due to its unique reactivity profile, stemming from the electron-withdrawing effects of the fluorine atoms.
Biological Activity Overview
While this compound does not exhibit a specific biological role, its derivatives and related compounds have been studied for various biological activities. The compound serves as a crucial building block in synthesizing biologically active molecules, particularly in the development of pharmaceuticals and agrochemicals.
Key Biological Applications
- Fungicides : DFA is an important intermediate in synthesizing succinate dehydrogenase inhibitors, which are significant in agricultural fungicides. These inhibitors disrupt the energy production of pathogenic organisms, leading to their death .
- Pharmaceuticals : The compound is involved in producing several pharmaceutical agents, including anti-inflammatory drugs and modulators targeting specific interleukins and ion channels .
- Analytical Chemistry : DFA is employed in biochemical research to study the effects of various substances on cellular processes, making it valuable in analytical techniques.
Toxicological Studies
Toxicological assessments have indicated that this compound does not produce significant chronic health effects when exposure levels are managed appropriately. Acute exposure may cause irritation to the respiratory tract and eyes but is generally considered safe under controlled conditions .
Table 1: Toxicological Data for this compound
Endpoint | Value | Source |
---|---|---|
Acute Toxicity | Not classified as harmful | EC Directives |
Skin Irritation | Minimal | EC Directives |
Eye Damage | Possible irritation | Manufacturer's SDS |
Endocrine Disruption | No evidence found | Current literature |
Case Studies
Recent studies have highlighted the potential of this compound in developing new fungicides. For example, research by Lin et al. demonstrated that succinate dehydrogenase inhibitors derived from DFA effectively compromised energy synthesis in pathogenic bacteria, showcasing its potential in disease prevention .
Additionally, a study focused on the synthesis pathways for producing this compound noted its efficiency and cost-effectiveness as an intermediate in drug production. This research emphasizes the growing demand for DFA in both pharmaceutical and agricultural sectors due to its versatile applications .
Synthesis and Industrial Application
The synthesis of this compound typically involves a multi-step process that includes bromination and fluorination stages followed by hydrolysis. Optimal conditions for these reactions have been established to maximize yield and efficiency .
Table 2: Synthesis Conditions for this compound
Reaction Step | Conditions | Yield (%) |
---|---|---|
Bromination | 2.2 equivalents bromination reagent; T > 60°C; atmospheric pressure | High |
Fluorination | 2.2 equivalents fluorinating agent; T = 150°C | High |
Hydrolysis | 50% sulfuric acid; T = 90°C | 99.60% G.C. content |
Q & A
Basic Research Questions
Q. What are the common synthetic routes for 1,1-difluoroacetone, and how do their yields and scalability compare?
- Methodological Answer : The synthesis of this compound typically involves hydrolysis of β-ketoacid esters (e.g., ethyl 4,4-difluoroacetoacetate) in acidic conditions, yielding ~90% product after purification . Another scalable route uses the Oxone/KBr system for bromination of ethyl acetoacetate, followed by fluorine-bromine exchange with KF in n-heptanol and hydrolysis with 50% sulfuric acid at 90°C, achieving 91.25% yield . Traditional methods, such as Grignard reactions with methylmagnesium bromide and ethyl difluoroacetate, offer high yields (85–95%) but face challenges in catalyst cost (e.g., rhodium) or hazardous intermediates .
Q. What safety protocols are critical when handling this compound in laboratory settings?
- Methodological Answer : Key safety measures include:
- Storage : Maintain at room temperature in flame-resistant containers due to its low boiling point (46.5–46.7°C) and flammability .
- Handling : Use engineering controls (e.g., fume hoods) to avoid inhalation (H335 hazard) and skin contact (H315/H319). Emergency showers/eye wash stations are mandatory .
- Waste Management : Neutralize acidic byproducts (e.g., H₂SO₄) before disposal and recover KBr from fluorination steps for reuse .
Q. How is the purity of this compound validated in synthetic workflows?
- Methodological Answer : Gas chromatography (GC) is standard for assessing purity (>99.6% achievable via optimized hydrolysis ). Nuclear magnetic resonance (¹⁹F NMR) confirms fluorine substitution patterns, while mass spectrometry (MS) verifies molecular weight (94.06 g/mol) . Refractive index (1.3280 at 20°C) and density (1.164 g/mL) serve as quick physical checks .
Advanced Research Questions
Q. What strategies address scalability challenges in this compound synthesis, particularly for industrial applications?
- Methodological Answer : Tubular reactors improve efficiency in bromination/fluorination stages by enhancing mixing and heat transfer . Catalyst selection is critical: while Rh-catalyzed hydroformylation offers 85% yield, cost-effective alternatives like KF in n-heptanol reduce expenses . Process optimization (e.g., 2.2 equivalents of brominating agent, >60°C bromination temperature) minimizes byproducts and simplifies purification .
Q. How do reaction mechanisms and intermediates influence the selectivity of this compound synthesis?
- Methodological Answer : The bromination of ethyl acetoacetate proceeds via radical intermediates under Oxone/KBr, with excess bromine (2.2 eq) ensuring complete α-H substitution [[13, ]]. Fluorine-bromine exchange involves nucleophilic displacement by KF, favored in polar solvents like n-heptanol . Hydrolysis and decarboxylation in 50% H₂SO₄ follow a protonation-elimination pathway, releasing CO₂ and ethanol .
Q. What analytical methods are employed to characterize impurities in this compound, and how are they mitigated?
- Methodological Answer : GC-MS identifies common impurities like 1,1,1-trifluoroacetone or unreacted dibromide . For example, residual ethyl 2,2-dibromoacetoacetate can be reduced via fractional distillation or column chromatography . Impurity profiles are optimized by controlling reaction temperature (90°C for hydrolysis) and sulfuric acid concentration (50%) to minimize side reactions .
Q. How does this compound’s reactivity impact its application in synthesizing fluoropyrazole-based agrochemicals?
- Methodological Answer : The ketone group undergoes nucleophilic addition with hydrazines to form fluoropyrazole rings, key to succinate dehydrogenase inhibitors . Steric and electronic effects of the difluoro group enhance binding to enzyme active sites, improving fungicidal activity . Reaction conditions (e.g., pH, solvent polarity) must balance reactivity and stability of the fluorinated intermediate .
Q. Methodological Considerations Table
Properties
IUPAC Name |
1,1-difluoropropan-2-one | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C3H4F2O/c1-2(6)3(4)5/h3H,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XHILZHAQBOLGFD-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)C(F)F | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C3H4F2O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30393018 | |
Record name | 1,1-difluoroacetone | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30393018 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
94.06 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
431-05-0 | |
Record name | 1,1-Difluoro-2-propanone | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=431-05-0 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 1,1-difluoroacetone | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30393018 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 1,1-Difluoroacetone | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
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